4-[(4-Methylpentan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol is a chemical compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both an amino group and a hydroxyl group.
Preparation Methods
The synthesis of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol involves several steps. One common method includes the reaction of 4-methylpentan-2-amine with 1-bromopentane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol can be compared with similar compounds such as 2-amino-4-methylpentan-1-ol and 4-((2-methylpentan-2-yl)amino)benzamide . While these compounds share structural similarities, this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-(4-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-9(2)8-11(4)12-10(3)6-5-7-13/h9-13H,5-8H2,1-4H3 |
InChI Key |
OBOHBPBYXPOTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.